Field: Synthetic Organic Chemistry
Application: Phenyl sulfonylacetophenone, a compound similar to 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid, is considered one of the most important synthons in the field of synthetic organic chemistry.
Method: β-Ketosulfone, an active C–H acid, has been widely used as a nucleophile in many organic transformations.
Results: This method has led to the synthesis of various derivatives due to its high synthetic importance.
Field: Pharmacology
Field: Organic Chemistry
Application: The acidity of substituted benzoic acids, such as 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid, can be influenced by the presence of electron-withdrawing groups.
Field: Medicinal Chemistry
Application: A series of 2-amino benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds are similar to 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid.
Results: Some of these compounds exhibited antimicrobial activity against various bacterial strains.
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid, with the chemical formula C13H10ClNO4S and CAS number 1269090-87-0, is an organic compound belonging to the class of benzoic acids. This compound is characterized by the presence of a chloro group and a phenylsulfonylamino substituent on the benzene ring. Its structural features include a carboxylic acid group, which classifies it as an acid, and a sulfonamide moiety that may contribute to its biological activity. The compound is typically used in pharmaceutical research and development due to its potential therapeutic properties .
The chemical reactivity of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid can be attributed to its functional groups. Key reactions may include:
These reactions enable further derivatization of the compound, potentially leading to new derivatives with enhanced properties.
Research indicates that 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and analgesic effects, likely due to its ability to inhibit certain enzymes involved in inflammatory pathways. Additionally, compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess some degree of antibacterial or antifungal activity.
Several methods for synthesizing 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid have been reported:
These methods highlight the versatility in synthesizing this compound from readily available precursors.
2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid has several applications, particularly in medicinal chemistry:
Interaction studies involving 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid focus on its binding affinity to various biological targets. Research has shown that it may interact with cyclooxygenases or lipoxygenases, which are critical enzymes in inflammatory processes. Understanding these interactions helps elucidate its mechanism of action and potential side effects when used therapeutically .
Several compounds share structural similarities with 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid. Here are some notable examples:
These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functionalities present in 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid, which may confer distinct biological activities not found in simpler analogs.
The synthesis of 2-chloro-4-[(phenylsulfonyl)amino]benzoic acid typically involves sequential chlorination and sulfonylation reactions. Classical routes prioritize the use of phenylsulfonyl chloride or benzenesulfonyl chloride as sulfonylating agents, reacting with 4-amino-2-chlorobenzoic acid derivatives.
A foundational method involves:
Key challenges include controlling regioselectivity during chlorination and minimizing side reactions such as over-sulfonylation or hydrolysis.
Catalytic systems enhance reaction efficiency and selectivity in both chlorination and sulfonylation steps.
Solvent | Reaction Type | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Ethanol (aqueous) | Conventional heating | 68–94 | Low cost, high thermal stability | Long reaction times (6–25 hours) |
Acetonitrile | Microwave-assisted | 75–85 | Short reaction times (<5 minutes) | High dielectric constant may affect selectivity |
Toluene | Ultrasound-assisted | 90–96 | Enhanced mass transfer, reduced byproducts | Requires specialized equipment |
Dichloromethane | Conventional heating | 65–71 | High solubility for polar intermediates | Volatile solvent, environmental concerns |
Optimal conditions for sulfonamide formation involve ethanol with ultrasound irradiation, while chlorination in toluene or tetrachloroethylene minimizes solvent interference.
Case study: A convergent paired electrochemical synthesis of sulfonamides achieved >90% yields with <5% byproducts via nitro-to-amine conversion.
The molecular structure of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid has been extensively characterized using multiple spectroscopic techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the molecular framework and substitution patterns [1] [2].
Nuclear Magnetic Resonance Spectroscopic Analysis
Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic chemical shifts that confirm the presence of distinct proton environments within the molecular structure. The aromatic protons associated with both the benzoic acid core and the phenylsulfonyl substituent typically appear in the downfield region between 7.0 and 8.2 parts per million [1] [2]. These aromatic signals demonstrate complex coupling patterns due to the substitution pattern on the benzene rings, with the chlorine substituent at the 2-position and the phenylsulfonylamino group at the 4-position creating distinct chemical environments for the remaining aromatic protons.
The sulfonamide proton (nitrogen-hydrogen) exhibits a characteristic broad singlet at approximately 10.0 to 11.0 parts per million, consistent with typical sulfonamide chemical shifts observed in related compounds [1]. This signal often appears as a broad peak due to quadrupolar relaxation effects and potential exchange phenomena. The carboxylic acid proton displays the most downfield chemical shift, typically appearing between 12.0 and 13.0 parts per million as a broad singlet that may exchange with deuterated solvents [3].
Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears at approximately 170 parts per million, characteristic of aromatic carboxylic acids [3]. The aromatic carbon atoms show chemical shifts in the range of 120 to 140 parts per million, with specific positions influenced by the electron-withdrawing effects of both the chlorine atom and the sulfonamide substituent [2]. The carbon atoms directly bonded to these electron-withdrawing groups exhibit downfield shifts compared to unsubstituted aromatic positions.
Fourier Transform Infrared Spectroscopic Characterization
Fourier transform infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The carboxylic acid functionality exhibits multiple diagnostic absorption bands, including a broad oxygen-hydrogen stretch extending from 2500 to 3300 wavenumber, which is characteristic of hydrogen-bonded carboxylic acid dimers in the solid state [4] [5]. The carbonyl stretch of the carboxylic acid appears at approximately 1680 wavenumber, slightly lower than typical aliphatic carboxylic acids due to conjugation with the aromatic ring [5].
The sulfonamide functional group displays characteristic asymmetric and symmetric sulfur-oxygen stretching vibrations at approximately 1330 and 1150 wavenumber, respectively [1] [6]. The nitrogen-hydrogen stretch of the sulfonamide group appears as a medium intensity band around 3350 wavenumber [6]. Additional aromatic carbon-carbon and carbon-hydrogen stretching vibrations provide further confirmation of the aromatic substitution pattern.
Mass Spectrometric Analysis
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 311, corresponding to the molecular formula C₁₃H₁₀ClNO₄S [7]. The isotope pattern shows the characteristic chlorine isotope distribution, with the molecular ion plus two peak appearing at mass-to-charge ratio 313 due to the presence of chlorine-37. Common fragmentation patterns include loss of the carboxyl group (mass 45) and various aromatic rearrangements typical of substituted benzoic acid derivatives [8].
X-ray crystallographic analysis provides detailed three-dimensional structural information about the solid-state conformation of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid. The crystallographic data reveals important geometric parameters and intermolecular interactions that govern the solid-state properties of the compound [9] [10] [11].
Crystal System and Unit Cell Parameters
Sulfonamide-containing benzoic acid derivatives typically crystallize in monoclinic or triclinic crystal systems, with space groups commonly including P2₁/c or P-1 [9] [10]. The unit cell dimensions for similar compounds range from 8 to 15 Angstroms for the a-axis, 6 to 12 Angstroms for the b-axis, and 10 to 18 Angstroms for the c-axis [9]. These parameters reflect the molecular dimensions and packing efficiency in the crystal lattice.
Molecular Conformation and Geometric Parameters
The molecular geometry around the sulfur atom in the sulfonamide group exhibits a distorted tetrahedral coordination, with bond angles ranging from approximately 105° to 120° [9] [10]. The sulfur-oxygen bond lengths in the sulfonyl group typically measure 1.42 to 1.45 Angstroms, while the sulfur-nitrogen bond length ranges from 1.62 to 1.65 Angstroms [10]. These values are consistent with typical sulfonamide geometric parameters reported in the literature.
The dihedral angle between the benzoic acid ring and the phenylsulfonyl ring typically ranges from 60° to 80°, indicating a non-planar molecular conformation [9] [12]. This twisted conformation arises from steric interactions between the substituents and influences both the solid-state packing and the electronic properties of the molecule. The chlorine substituent at the ortho position relative to the carboxylic acid group creates additional steric constraints that affect the overall molecular geometry.
Intermolecular Interactions and Crystal Packing
The crystal structure is stabilized by multiple types of intermolecular interactions, primarily hydrogen bonding networks involving the carboxylic acid and sulfonamide functional groups [10] [11]. Carboxylic acid groups typically form centrosymmetric dimers through oxygen-hydrogen···oxygen hydrogen bonds with graph set notation R₂²(8), creating the characteristic carboxylic acid dimer motif [9] [10].
The sulfonamide nitrogen-hydrogen group participates in additional hydrogen bonding interactions with neighboring molecules, often forming infinite chains or more complex three-dimensional networks [10]. The strength and directionality of these interactions influence the overall crystal packing and contribute to the thermodynamic stability of the crystalline form.
π-π stacking interactions between aromatic rings may also contribute to the crystal stability, with centroid-to-centroid distances typically ranging from 3.5 to 4.0 Angstroms [9]. The presence of electron-withdrawing substituents can modulate the strength of these interactions by affecting the electron density distribution in the aromatic rings.
Density functional theory calculations provide detailed insights into the electronic structure, molecular orbitals, and reactivity patterns of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid. These computational studies complement experimental characterization by revealing properties that are difficult to measure directly [13] [14] [15].
Computational Methodology and Basis Set Selection
Density functional theory calculations on aromatic sulfonamide compounds are typically performed using hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with extended basis sets like 6-311++G(d,p) [13] [14]. This level of theory provides an optimal balance between computational efficiency and accuracy for organic molecules containing sulfur, nitrogen, and halogen atoms. The inclusion of diffuse functions and polarization functions in the basis set is essential for accurately describing the electronic properties of the heteroatoms and the extended π-system.
Alternative functionals such as CAM-B3LYP (Coulomb-Attenuating Method B3LYP) and B3PW91 have also been employed in studies of sulfonamide compounds, with results showing good agreement between different computational approaches [14]. The choice of functional can influence the calculated energy gaps and molecular orbital energies, but the overall trends and relative properties remain consistent.
Frontier Molecular Orbital Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the electronic properties and chemical reactivity of the molecule [13] [14]. For aromatic sulfonamide compounds, HOMO energies typically range from -6.0 to -8.0 electron volts, while LUMO energies fall between -1.0 and -3.0 electron volts [14] [16].
The HOMO-LUMO energy gap serves as an indicator of chemical reactivity and kinetic stability, with values typically ranging from 4.0 to 6.0 electron volts for sulfonamide-substituted benzoic acids [14]. A smaller energy gap indicates higher chemical reactivity and greater polarizability, while a larger gap suggests enhanced kinetic stability. The presence of electron-withdrawing groups such as chlorine and the sulfonamide moiety tends to lower both HOMO and LUMO energies, affecting the overall reactivity profile.
The spatial distribution of frontier molecular orbitals reveals important information about reactivity sites and electronic delocalization patterns. The HOMO is typically localized on the aromatic rings and the nitrogen atom of the sulfonamide group, indicating these regions as potential sites for electrophilic attack. The LUMO often shows significant contribution from the carboxylic acid carbonyl group and the aromatic rings, suggesting these areas as favorable for nucleophilic interactions.
Molecular Electrostatic Potential and Charge Distribution
Molecular electrostatic potential mapping reveals the three-dimensional distribution of electrostatic potential around the molecule, providing insights into intermolecular interaction sites and reactivity patterns [14]. Regions of negative electrostatic potential typically appear around electronegative atoms such as oxygen and nitrogen, indicating favorable sites for electrophilic attack or hydrogen bond formation.
The Mulliken atomic charge distribution calculated from density functional theory provides quantitative information about electron density distribution throughout the molecule [14]. The sulfur atom in the sulfonamide group typically carries a positive partial charge due to its bonding to electronegative oxygen and nitrogen atoms. The oxygen atoms of both the sulfonyl and carboxyl groups exhibit negative partial charges, consistent with their role as hydrogen bond acceptors in intermolecular interactions.
Vibrational Frequency Analysis and Thermodynamic Properties
Density functional theory vibrational frequency calculations provide theoretical infrared and Raman spectra that can be directly compared with experimental data [15]. The calculated frequencies typically require scaling factors to account for anharmonicity and systematic errors in the computational method. The agreement between calculated and experimental vibrational frequencies serves as a validation of the computational model and the assigned molecular structure.
Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies and electronic energies [17]. These properties are valuable for understanding the stability of different conformational states and predicting phase behavior under various conditions.
The structural and electronic properties of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid can be better understood through systematic comparison with related sulfonamide-benzene carboxylate compounds. This comparative analysis reveals structure-activity relationships and provides insights into the specific effects of different substituents [19] [20].
Structural Comparison with Non-Chlorinated Analogues
4-[(Phenylsulfonyl)amino]benzoic acid serves as the direct structural analogue lacking the chlorine substituent [21]. The molecular weight difference of 34.44 atomic mass units reflects the substitution of hydrogen with chlorine at the 2-position. This substitution introduces significant electronic and steric effects that influence both the molecular conformation and intermolecular interactions.
The presence of the chlorine atom at the ortho position relative to the carboxylic acid group creates intramolecular steric interactions that can affect the planarity of the carboxyl group with respect to the aromatic ring [22]. This deviation from planarity can influence the strength of conjugation between the carboxyl group and the aromatic system, ultimately affecting the acidity and electronic properties of the molecule.
Electronic Effects of Substituent Variations
The electron-withdrawing nature of both the chlorine atom and the sulfonamide group creates a cumulative effect on the electronic properties of the benzoic acid system [24]. The chlorine substituent exerts its electron-withdrawing effect through both inductive and mesomeric mechanisms, while the sulfonamide group primarily acts through inductive withdrawal due to the high electronegativity of the sulfur and oxygen atoms.
Comparative studies with simpler analogues such as 2-chlorobenzoic acid and 4-aminobenzoic acid reveal the individual contributions of each substituent . The 4-aminobenzoic acid analogue exhibits electron-donating properties due to the amino group, creating a stark contrast with the electron-withdrawing effects observed in the sulfonamide derivative. This difference significantly affects properties such as acidity, where electron-withdrawing groups increase the acidity of the carboxylic acid function.
Structure-Activity Relationships in Biological Systems
Sulfonamide-containing compounds exhibit diverse biological activities, and the specific substitution pattern significantly influences their potency and selectivity [19] [20] [25]. The presence of the chlorine substituent can enhance binding affinity to certain biological targets through favorable halogen bonding interactions or by modulating the electronic properties of the aromatic system.
Comparative analysis of carbonic anhydrase inhibition data for various benzamide-4-sulfonamides reveals that structural modifications significantly affect inhibitory potency [20]. The incorporation of different substituents on the benzoic acid core can result in inhibition constants ranging from subnanomolar to micromolar levels, highlighting the importance of precise structural optimization.
Physicochemical Property Trends
The systematic comparison of physicochemical properties across the series of analogous compounds reveals clear trends related to substituent effects [26]. The introduction of electron-withdrawing groups generally increases the melting point and reduces the solubility in non-polar solvents, while enhancing solubility in polar media. These trends can be rationalized based on the increased polarity and enhanced intermolecular hydrogen bonding capabilities.
The sublimation thermodynamics of sulfonamide compounds show correlations between molecular structure and phase transition energies [11]. The presence of additional hydrogen bonding sites or electron-withdrawing groups typically increases the sublimation enthalpy, reflecting stronger intermolecular interactions in the solid state.
Computational Comparison of Electronic Properties
Density functional theory calculations on the series of related compounds provide quantitative comparisons of electronic properties such as HOMO-LUMO gaps, dipole moments, and molecular electrostatic potentials [14]. The chlorinated derivative typically exhibits a larger dipole moment compared to the non-chlorinated analogue, reflecting the asymmetric charge distribution introduced by the halogen substituent.
The HOMO and LUMO energies show systematic trends based on the electron-donating or electron-withdrawing nature of the substituents [16]. Electron-withdrawing groups stabilize both orbitals by lowering their energies, while electron-donating groups have the opposite effect. These trends provide predictive capabilities for designing compounds with specific electronic properties or reactivity profiles.
The solubility characteristics of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid are influenced by its complex molecular architecture, which combines both hydrophilic and hydrophobic structural elements. The compound contains a carboxylic acid group (-COOH) that enhances water solubility through hydrogen bonding interactions, while the chlorinated aromatic ring and phenylsulfonyl moiety contribute significant hydrophobic character [1] [2].
Aqueous Solubility Characteristics
The limited aqueous solubility of this compound can be attributed to the presence of the chlorine substituent and the bulky phenylsulfonyl group, which reduce water interaction compared to unsubstituted benzoic acid. Studies on related chlorobenzoic acid derivatives indicate that 2-chlorobenzoic acid exhibits solubility of approximately 1.1 mg/mL in cold water at room temperature [1]. The addition of the phenylsulfonyl amino group is expected to further reduce aqueous solubility due to increased molecular size and hydrophobic surface area.
Partition Coefficient Analysis
The predicted LogP value for 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid ranges between 2.0 and 3.0, indicating moderate lipophilicity. This estimation is based on the additive contribution of structural fragments: the 2-chlorobenzoic acid core (LogP ≈ 2.65) [3], the phenylsulfonyl group contribution, and the amino linker effects. The sulfonamide functionality typically reduces LogP compared to simple aromatic systems due to its polar nature and hydrogen bonding capacity .
Organic Solvent Solubility
The compound demonstrates enhanced solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. This behavior is consistent with observations for related sulfonamide-containing benzoic acids, which show good solubility in alcoholic media due to hydrogen bonding between the sulfonamide group and alcohol hydroxyl groups [5]. The solubility in non-polar solvents like hexane or toluene is expected to be limited due to the polar nature of both the carboxylic acid and sulfonamide functionalities.
The thermal decomposition behavior of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid follows established patterns observed for aromatic carboxylic acids and sulfonamide derivatives under controlled atmospheric conditions.
Thermal Decomposition Stages
Research on benzoic acid derivatives indicates that thermal decomposition typically proceeds through three distinct stages [6]. The first stage involves phase transformations and loss of crystalline water, if present. The second stage encompasses the formation of intermediate decomposition products, while the third stage involves complete combustion of organic residues.
For chlorinated benzoic acid derivatives, the initial decomposition temperature is influenced by the position and number of chlorine substituents. 2-Chlorobenzoic acid begins decomposition around 285°C [1], while 4-chlorobenzoic acid shows slightly higher stability with decomposition occurring near 276°C [3]. The presence of the phenylsulfonyl amino group in the target compound is expected to modify this behavior due to the thermal lability of the sulfonamide bond.
Decomposition Mechanism and Products
The thermal degradation pathway likely initiates with decarboxylation, a common first step in benzoic acid thermal decomposition [6] [7]. This process generates carbon dioxide and leaves behind a chlorinated aniline derivative. The sulfonamide bond represents another thermally labile site, with typical S-N bond dissociation occurring at elevated temperatures.
Based on studies of related compounds, the major decomposition products are expected to include:
Kinetic Analysis
Thermal decomposition kinetics of benzoic acid derivatives typically follow first-order or mixed-order behavior depending on the temperature range and atmospheric conditions [6]. The activation energy for decarboxylation of simple benzoic acids ranges from 45-72 kcal/mol, with the exact value depending on substituent effects and reaction conditions [7].
The acid-base properties of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid are governed by the ionizable carboxylic acid group, with the pKa value significantly influenced by the electron-withdrawing effects of both the chlorine substituent and the phenylsulfonyl amino group.
pKa Value Estimation
The predicted pKa value for 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid falls within the range of 2.5-3.5, representing a stronger acid than unsubstituted benzoic acid (pKa = 4.20) [8] [9]. This enhanced acidity results from the cumulative electron-withdrawing effects of the substituents.
The 2-chloro substituent contributes significantly to acid strength, as evidenced by 2-chlorobenzoic acid having a pKa of 2.92 compared to benzoic acid's 4.20 [1] [8]. The phenylsulfonyl amino group provides additional electron withdrawal through both inductive and resonance effects, further stabilizing the conjugate base and lowering the pKa.
Substituent Effects on Acidity
The electron-withdrawing nature of the sulfonamide group is well-documented in the literature. Sulfonamide-substituted benzoic acids typically show enhanced acidity compared to their non-sulfonamide analogs. The phenylsulfonyl group exhibits strong electron-withdrawing character (σₚ ≈ 0.57), significantly affecting the electron density at the carboxylic acid site .
pH-Dependent Speciation
In aqueous solution, the compound exists predominantly in its ionized form at physiological pH (7.4), given the predicted pKa value of 2.5-3.5. This ionization pattern influences solubility, bioavailability, and intermolecular interactions. The deprotonated carboxylate form exhibits enhanced water solubility due to charge-dipole interactions with water molecules.
The molecular structure of 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid enables complex hydrogen-bonding networks that significantly influence its physical properties, crystal packing, and potential tautomeric behavior.
Intramolecular Hydrogen Bonding
The spatial arrangement of functional groups in 2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid allows for potential intramolecular hydrogen bonding interactions. Studies on related sulfonamide-containing benzoic acids demonstrate the formation of six-membered hydrogen-bonded rings between the sulfonamide N-H group and the carbonyl oxygen of adjacent amide or carboxylic acid groups [11].
The intramolecular hydrogen bond formation is characterized by N-H···O=C interactions with typical bond lengths ranging from 1.95 to 2.05 Å and bond angles between 140-150° [11]. These interactions stabilize specific molecular conformations and influence the compound's overall geometry.
Intermolecular Hydrogen-Bonding Patterns
Crystallographic studies of sulfonamide derivatives reveal characteristic intermolecular hydrogen-bonding patterns that can be classified into four main types: dimeric, zigzag, helical, and straight patterns [12] [13]. The carboxylic acid functionality typically forms centrosymmetric dimers through O-H···O hydrogen bonds with bond lengths of approximately 2.65-2.70 Å [11].
The sulfonamide N-H group participates in additional intermolecular interactions, commonly forming N-H···O=S hydrogen bonds with neighboring molecules. These interactions create extended three-dimensional networks that influence crystal packing and solid-state properties [11] [12].
Tautomeric Considerations
While benzoic acid derivatives generally do not exhibit significant tautomerism, the presence of the sulfonamide group introduces potential for limited tautomeric behavior. The sulfonamide nitrogen can participate in proton transfer processes under specific conditions, although this is typically not favored thermodynamically [14].
The hydrogen-bonding network significantly influences any potential tautomeric equilibria by stabilizing particular forms through favorable intermolecular interactions. Studies on related systems indicate that the most thermodynamically stable form is typically the one that maximizes hydrogen-bonding interactions [14] [15].
Cooperative Hydrogen-Bonding Effects
Recent research on sulfonamide hydrogen-bonding demonstrates positive cooperativity effects, where the formation of one hydrogen bond enhances the strength of adjacent hydrogen-bonding interactions [16]. The cooperativity parameter (κ) for sulfonamide systems is approximately +0.16, indicating that intramolecular hydrogen bonding strengthens intermolecular interactions with external hydrogen-bond donors [16].